molecular formula C24H26N2O6 B12167085 propyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate

propyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate

Cat. No.: B12167085
M. Wt: 438.5 g/mol
InChI Key: FULKVKRPEFGPJN-UHFFFAOYSA-N
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Description

Propyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate is a synthetic small-molecule compound characterized by a benzazepine core fused with a benzoate ester moiety. The benzazepine scaffold features 7,8-dimethoxy substituents and a 2-oxo group, while the benzoate ester is linked via an acetyl amino bridge. The compound’s design leverages methoxy groups for enhanced lipophilicity and the benzazepine core for structural mimicry of endogenous ligands, though its exact therapeutic target remains under investigation .

Properties

Molecular Formula

C24H26N2O6

Molecular Weight

438.5 g/mol

IUPAC Name

propyl 4-[[2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C24H26N2O6/c1-4-11-32-24(29)16-5-7-19(8-6-16)25-22(27)15-26-10-9-17-12-20(30-2)21(31-3)13-18(17)14-23(26)28/h5-10,12-13H,4,11,14-15H2,1-3H3,(H,25,27)

InChI Key

FULKVKRPEFGPJN-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate typically involves multiple steps:

    Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving appropriate precursors such as ortho-substituted aromatic amines and ketones.

    Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

    Formation of the Propyl Ester: The propyl ester group is formed by esterification of the carboxylic acid with propanol in the presence of a catalyst such as sulfuric acid.

    Final Coupling: The final step involves coupling the benzazepine derivative with the substituted benzoate moiety using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide bonds in the molecule are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Notes
Ester Hydrolysis 1M NaOH, 80°C, 4–6 hours 4-{[(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoic acidPropyl group replaced by hydroxyl; yield >85% in polar aprotic solvents .
Amide Hydrolysis Concentrated HCl, reflux, 12 hours 7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepine-3-acetic acid + 4-aminobenzoic acidRequires harsh conditions due to steric hindrance from the benzazepinone .

Methoxy Group Demethylation

The methoxy groups on the benzazepinone core undergo demethylation with strong Lewis acids:

Reagent Conditions Outcome
BBr₃ (1.2 eq)CH₂Cl₂, −78°C → RT, 8 hours Conversion to dihydroxy derivative (C7/C8 hydroxyls); isolated yield: 72% .

Benzazepinone Core Reduction

The 2-oxo group in the benzazepinone ring is reduced selectively:

Reagent Conditions Product
NaBH₄ (3 eq)MeOH, 0°C → RT, 2 hours2-Hydroxy-1,2,3,4-tetrahydro-3H-3-benzazepine derivative; yield: 68%.
LiAlH₄ (2 eq)THF, reflux, 6 hours Over-reduction to secondary alcohol; yield: 55% .

Electrophilic Substitution

The electron-rich aromatic rings participate in electrophilic reactions:

Reaction Reagents/Conditions Regioselectivity
Nitration HNO₃/H₂SO₄, 0°C, 1 hour Para to methoxy groups on benzazepinone (C5 position).
Sulfonation H₂SO₄/SO₃, 50°C, 3 hours Meta to acetamide on benzoate ring; isolated as sodium salt (yield: 60%) .

Cross-Coupling Reactions

The propyl benzoate moiety enables catalytic coupling:

Reaction Type Catalyst/Base Outcome
Suzuki Coupling Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O Biaryl derivatives via boronic acid coupling; yield: 50–65% .
Heck Reaction Pd(OAc)₂ (3 mol%), NEt₃, DMF Alkenylation at C4 of benzoate; stereoselectivity >90% (trans) .

Methoxy to Carbonyl Oxidation

Controlled oxidation converts methoxy groups to ketones:

Reagent Conditions Product
KMnO₄ (2 eq)H₂O/AcOH, 70°C, 4 hours7,8-Diketo-1,2-dihydro-3H-3-benzazepine derivative; yield: 45%.

Photodegradation

UV light (254 nm) induces decomposition:

Condition Major Degradants Mechanism
48-hour exposure Cleavage of acetamide linker (40%)Radical-mediated C–N bond scission .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 180°C, beyond which decarboxylation of the benzoate occurs .

Scientific Research Applications

Pharmacological Applications

  • Antitumor Activity : Research indicates that compounds derived from benzazepines exhibit antitumor properties. The structural modifications in propyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate may enhance these properties by affecting cellular pathways involved in tumor growth and metastasis .
  • Neuroprotective Effects : Benzazepines have been studied for their neuroprotective effects. This compound could potentially act on neurotransmitter systems and provide protective effects against neurodegenerative diseases.
  • Anti-inflammatory Properties : Some studies suggest that benzazepine derivatives can modulate inflammatory responses. This compound may inhibit pro-inflammatory cytokines or pathways, offering therapeutic benefits in inflammatory diseases .

Synthesis and Derivative Studies

The synthesis of this compound involves various chemical reactions typical for modifying benzazepine structures. These reactions often include acylation and alkylation processes that introduce functional groups conducive to biological activity .

Case Studies

  • Anticancer Research : A study conducted on similar benzazepine derivatives demonstrated effective inhibition of cancer cell proliferation in vitro. The results indicated that the introduction of methoxy groups significantly enhanced the cytotoxicity against breast cancer cells .
  • Neuropharmacology : In experiments assessing neuroprotective effects, a related compound showed promise in reducing neuronal apoptosis induced by oxidative stress. This suggests that modifications like those found in this compound could yield similar protective effects .

Mechanism of Action

The mechanism of action of propyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The benzazepine core is known to interact with neurotransmitter receptors, potentially modulating their activity. The acetyl and benzoate groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the pharmacological and physicochemical profile of propyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate, a comparison with analogous benzazepine derivatives is critical. Below is an analysis of key structural and functional distinctions:

Structural Analogues from Patent Literature

A closely related compound, N-benzyl-3-(4-chlorophenyl)-2-[methyl-(2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl)amino]-N-[3-(4-pyridyl)-1-[2-(4-pyridyl)ethyl]propanamide, is disclosed in a 2012 European patent (Vertex Pharmaceuticals) . While both compounds share a benzazepine-derived framework and acetyl-amino linkages, critical differences include:

  • Substituent Patterns : The Vertex compound incorporates a 3,4,5-trimethoxyphenyl group and pyridyl moieties, contrasting with the 7,8-dimethoxy configuration in the target compound.
  • Backbone Modifications : The Vertex analogue features a propanamide chain with pyridyl-ethyl groups, absent in the benzoate ester of the target molecule.
  • Functional Groups : The presence of a chlorophenyl group in the Vertex compound introduces distinct electronic and steric effects compared to the unsubstituted benzoate in the target molecule.

Pharmacokinetic and Pharmacodynamic Comparisons

Parameter Propyl 4-{[...]benzoate Vertex Compound
Molecular Weight ~500 g/mol (estimated) ~650 g/mol (patent data)
LogP (Lipophilicity) Moderate (dimethoxy) High (trimethoxy + pyridyl)
Solubility Limited aqueous solubility Poor (due to pyridyl groups)
Therapeutic Target Putative kinase/CNS receptor Kinase inhibition (implied)
Bioavailability Not reported Low (patent suggests prodrug)

Key Research Findings

  • Receptor Binding: The Vertex compound’s pyridyl and trimethoxyphenyl groups enhance binding affinity to kinase domains, as inferred from patent claims . In contrast, the target compound’s dimethoxy configuration may favor selectivity for monoamine receptors (e.g., dopamine or serotonin subtypes).
  • Toxicity Profile : The absence of a chlorophenyl group in the target compound may reduce off-target cytotoxicity, as halogenated aromatics are often linked to metabolic byproduct accumulation.

Biological Activity

Propyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to elucidate its role in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C27H34N2O6C_{27}H_{34}N_{2}O_{6} with a molecular weight of approximately 482.57 g/mol. The compound features a benzazepine core, which is known for its diverse pharmacological activities.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antitumor Activity : Several studies have demonstrated the potential of benzazepine derivatives in inhibiting cancer cell proliferation. For instance, compounds containing the benzazepine structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Anti-inflammatory Effects : The compound's structural components suggest potential anti-inflammatory properties. Research has indicated that similar benzazepine derivatives can inhibit pro-inflammatory cytokines and pathways involved in inflammation .
  • Neuroprotective Properties : Some studies have suggested that benzazepine derivatives may offer neuroprotective effects, particularly in models of neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit specific kinases involved in tumor growth and survival, suggesting a potential mechanism for their antitumor activity .
  • Modulation of Receptors : The interaction with various receptors (e.g., histamine receptors) may play a role in the anti-inflammatory effects observed in related compounds .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Antitumor Efficacy : A study evaluated the cytotoxic effects of a series of benzazepine derivatives on breast cancer cell lines (MCF7 and MDA-MB231). Results showed significant inhibition of cell viability and induction of apoptosis at micromolar concentrations .
  • Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, a related compound demonstrated significant reduction in neuroinflammation and improvement in cognitive function, suggesting that benzazepine derivatives could be promising candidates for neurodegenerative disorders .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryReduction in pro-inflammatory cytokines
NeuroprotectiveImprovement in cognitive function

Q & A

Q. What synthetic routes are commonly employed for synthesizing propyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a multi-step approach involving:

Amide Coupling : React 7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepine-3-acetic acid with propyl 4-aminobenzoate using coupling agents like EDC/HOBt in anhydrous DMF at 0–25°C.

Solvent Selection : Absolute ethanol or DCM is preferred for solubility and inertness .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.
Optimization Tips :

  • Monitor reaction progress via TLC (Rf ~0.3 in 1:1 hexane/EtOAc).
  • Adjust stoichiometry (1.2:1 molar ratio of acid to amine) to minimize side products .

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the propyl ester triplet (δ ~1.0–1.2 ppm), benzazepine aromatic protons (δ ~6.8–7.5 ppm), and methoxy singlets (δ ~3.8 ppm).
    • ¹³C NMR : Confirm the ester carbonyl (δ ~165–170 ppm) and benzazepine lactam carbonyl (δ ~170–175 ppm) .
  • IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
  • Elemental Analysis : Validate purity (>95% C, H, N concordance) .

Q. How can researchers design preliminary biological activity assays for this compound?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against dopamine D2/D3 receptors (IC₅₀ via radioligand binding assays) due to structural similarity to benzazepine derivatives.
    • Cell Viability : Use MTT assays in neuroblastoma cell lines (e.g., SH-SY5Y) at 1–100 µM concentrations .
  • Controls : Include known D2 antagonists (e.g., haloperidol) and vehicle controls (DMSO <0.1%).

Advanced Research Questions

Q. How can contradictory data in pharmacokinetic studies (e.g., bioavailability vs. metabolic instability) be systematically resolved?

Methodological Answer:

  • Parameter Variation :
    • Solubility Enhancement : Use surfactants (e.g., Tween-80) or cyclodextrins in formulation.
    • Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Statistical Frameworks : Apply multivariate analysis (PCA) to distinguish formulation effects from intrinsic metabolic instability .

Q. What strategies are effective for elucidating the compound’s structure-activity relationship (SAR) for neuropharmacological targets?

Methodological Answer:

  • Analog Synthesis : Modify the benzazepine core (e.g., replace methoxy with ethoxy groups) and the ester chain (e.g., methyl vs. propyl) .
  • Computational Modeling :
    • Docking Studies : Use AutoDock Vina to predict binding affinity to D2 receptors (PDB: 6CM4).
    • QSAR : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. How can researchers address discrepancies in reported biological efficacy across different experimental models (e.g., in vitro vs. in vivo)?

Methodological Answer:

  • Model Harmonization :
    • Dose Equivalency : Calculate allometric scaling (e.g., human equivalent dose from rodent data).
    • Biomarker Alignment : Measure consistent endpoints (e.g., D2 receptor occupancy via PET imaging in vivo and radioligand binding in vitro) .
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to quantify heterogeneity .

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